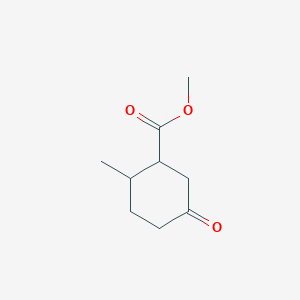
Methyl 2-methyl-5-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane, featuring a carboxylate ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-5-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-5-oxocyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the cyclization of a suitable precursor, such as 2-methyl-1,3-cyclohexanedione, with methanol and an acid catalyst. This reaction also proceeds under reflux conditions and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-5-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-methyl-5-oxocyclohexane-1-carboxylic acid.
Reduction: 2-methyl-5-hydroxycyclohexane-1-carboxylate.
Substitution: 2-methyl-5-oxocyclohexane-1-carboxamide (with amines) or 2-methyl-5-oxocyclohexane-1-thioester (with thiols).
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as a building block in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-5-oxocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Methyl 2-methyl-5-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxocyclohexane-1-carboxylate: Lacks the methyl group at the 2-position, resulting in different reactivity and properties.
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate: Has an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 2-methyl-4-oxocyclohexane-1-carboxylate: The position of the ketone group is different, leading to variations in chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and ongoing studies continue to uncover its diverse applications and mechanisms of action.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-7(10)5-8(6)9(11)12-2/h6,8H,3-5H2,1-2H3 |
Clave InChI |
GFWHJBUJISNVFY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)CC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
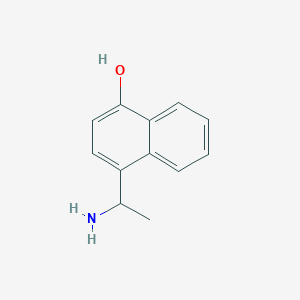
![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
![1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13309058.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)
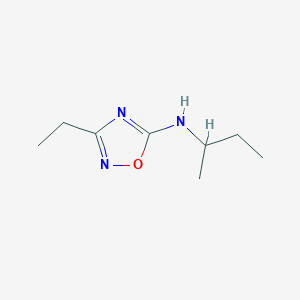
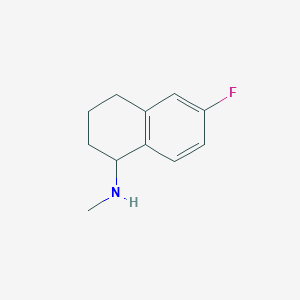
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)

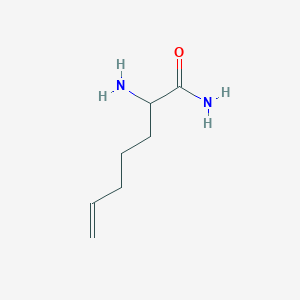
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
